molecular formula C10H23N3O2S B6282620 N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide CAS No. 1342562-02-0

N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide

Cat. No.: B6282620
CAS No.: 1342562-02-0
M. Wt: 249.4
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Description

N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide is a versatile chemical compound with a complex structure.

Preparation Methods

The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide involves several steps. One common method includes the reaction of 1-(2-aminoethyl)piperidine with propane-2-sulfonyl chloride under controlled conditions. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a reactant in the synthesis of analogs of anticancer agents and inhibitors of various enzymes.

    Medicine: The compound is involved in the development of drugs targeting diseases like malaria and Ebola.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide can be compared with similar compounds such as:

    N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide: This compound has a cyclopropane ring instead of a propane group, which may alter its chemical properties and reactivity.

    1-(2-aminoethyl)piperidine: This simpler compound lacks the sulfonamide group, making it less versatile in certain applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

1342562-02-0

Molecular Formula

C10H23N3O2S

Molecular Weight

249.4

Purity

95

Origin of Product

United States

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